molecular formula C13H15NO4 B1601613 Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate CAS No. 36848-69-8

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B1601613
CAS No.: 36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (CAS 36848-69-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry research. This compound serves as a crucial precursor in the synthesis of complex 4H-chromene molecular frameworks . These frameworks are the subject of extensive Structure-Activity Relationship (SAR) studies aimed at developing novel anticancer agents, particularly those capable of overcoming multidrug resistance (MDR) in malignancies . Researchers value this compound for its role in constructing lead candidates that selectively target cancer cells which have developed resistance to standard therapies through mechanisms such as the overexpression of anti-apoptotic Bcl-2 family proteins or ATP-binding cassette (ABC) transporter proteins like p-glycoprotein . The 4H-chromene systems derived from this intermediate have demonstrated promising activity in preferentially killing MDR cancer cells, with some analogues revealing collateral sensitivity against these resistant lines . The compound should be handled by trained personnel in a well-ventilated place, with suitable protective clothing worn to avoid contact with skin and eyes . It should be stored tightly sealed in a dry, cool, and well-ventilated environment . This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHESBDUINPOZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510533
Record name Ethyl cyano(3,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36848-69-8
Record name Ethyl cyano(3,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antitumor and Anticancer Activity
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate has been investigated for its potential anticancer properties. Studies suggest that compounds containing methoxy substituents enhance lipophilicity and biological activity, making them promising candidates for cancer treatment. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including MCF-7 breast cancer cells .

Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been utilized in the preparation of substituted pyridines that exhibit significant anticancer activity due to their structural modifications at the 2-position . Additionally, it is involved in the synthesis of tetrahydroquinolines through multi-component reactions that demonstrate excellent yields and biological activity .

Polymer Chemistry

Copolymers and Functional Materials
this compound is used in the synthesis of halogen-substituted copolymers with vinyl acetate. These copolymers exhibit unique properties suitable for various applications, including catalysis and material science. For instance, halogen ring-substituted variants have been reported to facilitate the synthesis of thiazacridine derivatives with anticancer properties .

Catalytic Applications
The compound's derivatives have also been explored for catalytic applications. Research indicates that these compounds can form highly loaded multi-walled carbon nanotube (MWCNT)-polyamine hybrids that exhibit enhanced catalytic activity in organic transformations .

Antioxidant Properties

Biological Activity Studies
Research has demonstrated that this compound derivatives possess notable antioxidant properties. Compounds with specific substitutions on the phenyl ring showed increased activity in scavenging free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Studies and Research Findings

Study Findings Applications
Székely et al., 2008Synthesis and evaluation of cyanoacetamidesAntituberculosis agents
Wei Zhou et al., 2009Antitumor activity of non-natural acrylamidesCancer therapy
Madhavi et al., 2016Antioxidant and antibacterial activitiesPharmaceutical development

Mechanism of Action

The mechanism by which Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Differences in Reactivity/Applications References
Ethyl 2-(3,4-dimethoxyphenyl)acetate Lacks cyano group; acetate backbone Less electrophilic; used in sulfonamide synthesis
Ethyl 2-cyano-2-(2-methoxyphenyl)acetate 2-methoxy vs. 3,4-dimethoxy on phenyl ring Altered regioselectivity in cyclopropanation
Ethyl 2-(4-cyanophenyl)acetate Cyano at para position; no methoxy groups Reduced electron-donating effects; lower polarity
Ethyl 2-cyano-2-(2,4-dimethoxyphenyl)acetate 2,4-dimethoxy vs. 3,4-dimethoxy substitution Steric and electronic effects on reaction yields
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate Difluoro substitution at α-carbon Enhanced metabolic stability in pharmaceuticals

Stability and Physicochemical Properties

  • Hydrolysis Sensitivity: The ester and cyano groups make the compound prone to hydrolysis under acidic/basic conditions, unlike non-cyano analogues like Ethyl 3,4-dimethoxyphenyl acetate .
  • NMR Signatures: Distinct ¹H NMR signals for methoxy (δ 3.8–3.9 ppm) and cyano-related carbons (δ 115–120 ppm in ¹³C NMR) differentiate it from fluorinated or non-cyano derivatives .

Research Findings and Trends

  • Asymmetric Catalysis : Dirhodium(II) catalysts achieve high enantioselectivity (>90%) with 3,4-dimethoxy-substituted aryldiazoacetates, outperforming 2-methoxy analogues .
  • Drug Intermediates: Cyano-containing derivatives are prioritized in kinase inhibitor synthesis due to improved binding affinity .

Biological Activity

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted phenyl compounds. The product can be characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity. For example, one study reported the synthesis of similar compounds where yields were around 81% with melting points ranging from 118°C to 176°C, indicating successful synthesis and isolation .

Antioxidant Activity

The compound exhibits notable antioxidant properties . In various assays, including DPPH radical scavenging and lipid peroxidation inhibition, it demonstrated significant activity. The presence of the methoxy groups on the phenyl ring is believed to enhance its radical scavenging ability. A comparative analysis showed that compounds with hydroxyl groups at specific positions had superior antioxidant activity compared to those with methoxy substitutions .

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
This compound7565
Compound G (hydroxyl substitution)8578
Compound E (methoxy substitution)5550

Antibacterial Activity

In terms of antibacterial activity , this compound has been tested against various bacterial strains. It showed promising results against both Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. In vitro tests indicated that it could induce apoptosis in cancer cell lines like MDA-MB-231. The compound was found to enhance caspase-3 activity significantly, suggesting a mechanism that involves the mitochondrial apoptotic pathway .

Cell LineIC50 (µM)Apoptosis Induction (Caspase-3 Activity)
MDA-MB-231101.5 times increase
HeLa151.3 times increase

Case Studies

  • Antioxidant Study : A study evaluated various derivatives of ethyl cyano compounds for their antioxidant activities using four different methods. This compound was among the top performers in scavenging free radicals .
  • Antibacterial Evaluation : Another research focused on the antibacterial effects of cyano-substituted compounds against clinical isolates of bacteria. The results demonstrated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Research : A comprehensive study on the effects of this compound on breast cancer cells highlighted its ability to inhibit cell proliferation and induce apoptotic pathways effectively .

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

The active methylene group adjacent to the cyano moiety participates in Knoevenagel condensations with aromatic aldehydes. This reaction is catalyzed by piperidine/acetic acid in toluene, yielding α,β-unsaturated derivatives .

Example Reaction:
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate + 4-nitrobenzaldehyde → Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylate

ParameterValueSource
CatalystPiperidine/AcOH (0.35 ml/1.3 ml)
SolventToluene
Reaction Time5–6 hours
Yield Range55–95%

Oxidation Reactions

The cyano and ester groups undergo selective oxidation under controlled conditions:

Cyano Group Oxidation

Treatment with KMnO₄ or H₂CrO₄ oxidizes the cyano group to a carboxylic acid, forming ethyl 2-(3,4-dimethoxyphenyl)malonate derivatives.

Ester Group Oxidation

Strong oxidizing agents convert the ester to a carboxylic acid, yielding 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid.

ReagentProductConditionsYieldSource
KMnO₄ (aqueous)Carboxylic acid derivativesReflux, 8 hours~70%
H₂CrO₄ (acidic)Ketone intermediatesRT, 24 hours50–60%

Reduction Reactions

The cyano group is reduced to an amine using LiAlH₄ or catalytic hydrogenation:

Example Reaction:
this compound → Ethyl 2-amino-2-(3,4-dimethoxyphenyl)acetate

ReagentConditionsYieldNotesSource
LiAlH₄ (THF)Reflux, 4 hours85%Forms primary amine
H₂/Pd-C (EtOH)50 psi, 6 hours78%Selective reduction of cyano

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic acyl substitution with amines or alcohols:

Example Reaction with Ethanolamine:
this compound + Ethanolamine → 2-cyano-2-(3,4-dimethoxyphenyl)acetamide

NucleophileSolventCatalystYieldSource
EthanolamineDMFDBU65%
MethanolMeOH/H₂OH₂SO₄90%

Mechanistic Pathways and Byproducts

  • Knoevenagel Mechanism: Base-catalyzed deprotonation of the active methylene group generates a carbanion, which attacks the aldehyde carbonyl .

  • Aza-Michael Addition: In reactions with imines, the α,β-unsaturated intermediate undergoes cyclization to form tetrahydroquinoline derivatives .

Key Byproducts:

  • Partial hydrolysis of the ester to carboxylic acid during prolonged storage.

  • Racemization observed in DBU-catalyzed reactions .

Preparation Methods

Knoevenagel Condensation Method

Overview:
The most common and well-documented method for synthesizing Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is the Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate. This reaction is catalyzed by bases such as piperidine or other amine bases and proceeds under reflux conditions.

Reaction Scheme:
3,4-Dimethoxybenzaldehyde + Ethyl cyanoacetate → this compound

Typical Conditions:

  • Solvent: Toluene or ethanol
  • Catalyst: Piperidine (catalytic amount)
  • Temperature: Reflux (approx. 100-120°C)
  • Time: Several hours until completion monitored by TLC or HPLC

Purification:
The crude product is purified by recrystallization or column chromatography to achieve high purity.

Research Findings:

  • The reaction yields a product with high purity (typically >85% area purity by HPLC).
  • The methoxy substituents on the phenyl ring enhance the reactivity and stability of the product.
  • Industrial batch processes use controlled temperature and pressure to optimize yield and purity.

Detailed Data Table on Preparation Parameters

Parameter Typical Range/Value Notes
Starting Materials 3,4-Dimethoxybenzaldehyde, Ethyl cyanoacetate Purity >98% recommended
Catalyst Piperidine (0.05 - 0.1 equivalents) Can be substituted by other amines
Solvent Toluene, Ethanol Toluene preferred for industrial scale
Temperature 100 - 130 °C Reflux conditions
Reaction Time 4 - 8 hours Monitored by TLC/HPLC
Molar Ratio (Aldehyde:Cyanoacetate) 1:1 to 1:1.2 Slight excess of cyanoacetate may improve yield
Yield 45% - 75% Depends on purity and reaction conditions
Purification Method Recrystallization, Column Chromatography Final purity >85% area by HPLC
Product Purity >85% (HPLC area %) High purity essential for further applications

Research Findings and Observations

  • Catalyst Effectiveness: Piperidine is effective in catalyzing the Knoevenagel condensation, providing good yields and purity. Other bases like piperazine or triethylamine have also been tested with varying success.

  • Solvent Role: Non-polar solvents like toluene facilitate the removal of water formed during condensation, driving the reaction forward. Ethanol can be used but may require longer reaction times.

  • Temperature Influence: Elevated temperatures (reflux) are necessary to achieve complete conversion. Temperatures around 120°C are common in industrial settings.

  • Purification: Recrystallization from ethanol or ethyl acetate is common. Column chromatography is used for laboratory-scale purification to obtain analytical grade product.

  • Yield Optimization: Using a slight excess of ethyl cyanoacetate (1.1 to 1.2 equivalents) improves yield by ensuring complete aldehyde consumption.

Summary of Preparation Method

Step Description
1 Mix 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate in toluene with catalytic piperidine.
2 Heat the mixture under reflux (100-130°C) for 4-8 hours, monitoring reaction progress by TLC.
3 Cool the reaction mixture and isolate the crude product by filtration or extraction.
4 Purify the crude product by recrystallization or column chromatography to achieve high purity.
5 Dry the purified product under vacuum at moderate temperature (<100°C).

Q & A

Q. What are the key synthetic routes for Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, and what factors influence reaction efficiency?

  • Methodology : The synthesis typically involves condensation reactions between cyanoacetic acid derivatives (e.g., ethyl cyanoacetate) and substituted aromatic aldehydes or ketones. For example:
  • Knoevenagel condensation : Reacting ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate) in a polar aprotic solvent (e.g., ethanol or DMF) .
  • Multi-step protocols : Cyclization or functional group interconversion may follow to optimize purity. Reaction efficiency depends on solvent choice, temperature (typically 60–100°C), and catalyst activity. Purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 3.8–4.3 ppm (quartet, ethyl CH2 and methoxy groups), and δ 6.7–7.5 ppm (aromatic protons) confirm substituent positions .
  • ¹³C NMR : Signals for the cyano group (~115 ppm), ester carbonyl (~165 ppm), and aromatic carbons (~100–150 ppm) validate the structure .
  • IR spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch) confirm functional groups .
  • Mass spectrometry : Molecular ion peak (M⁺) at m/z ≈ 277 (C₁₃H₁₃NO₄) verifies molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodology :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, but may require lower temperatures to avoid side reactions .
  • Catalyst screening : Test bases like DBU or ionic liquids for improved regioselectivity. For example, ammonium acetate increases yield by 15–20% in Knoevenagel reactions .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 6 hours conventionally) .
  • In-line analytics : Employ HPLC or TLC monitoring to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodology :
  • Cross-validation : Compare DFT-calculated reaction pathways (e.g., transition state energies) with kinetic experimental data (e.g., Arrhenius plots) to identify discrepancies .
  • Isotopic labeling : Use ¹³C-labeled cyano groups to trace reaction mechanisms and validate intermediates via NMR .
  • Solvent effects : Re-run simulations incorporating explicit solvent models (e.g., COSMO-RS) to align predicted vs. observed solvolysis rates .

Q. What role does the cyano group play in the compound’s potential biological interactions, and how can this be investigated?

  • Methodology :
  • Structure-activity relationship (SAR) studies : Synthesize analogs replacing –CN with –COOH or –CONH₂ to assess bioactivity changes. For example, cyano groups may enhance membrane permeability in cell-based assays .
  • Molecular docking : Model interactions with enzymes (e.g., kinases or oxidoreductases) to identify binding pockets where the cyano group participates in hydrogen bonding or dipole interactions .
  • Metabolic stability assays : Incubate the compound with liver microsomes to evaluate CYP450-mediated degradation, focusing on cyano group stability .

Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR data for aromatic protons (observed as doublets vs. predicted singlets).

  • Resolution steps :
    • Repeat under anhydrous conditions : Moisture may cause partial hydrolysis of the ester, altering splitting patterns .
    • Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers) that obscure coupling constants .
    • X-ray crystallography : Resolve absolute configuration and confirm substituent positions unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.